molecular formula C26H34N2O B1163879 AM1248 azepane isomer

AM1248 azepane isomer

Cat. No.: B1163879
M. Wt: 390.6
InChI Key: HSCSEKGAOWTVDH-IYINYKJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The AM1248 azepane isomer is a synthetic cannabinoid receptor agonist supplied for forensic and research applications. This compound is an isomer of AM-1248, where the N-methylpiperidin-2-ylmethyl group at the indole 1-position is replaced by an N-methylazepan-3-yl group . It is part of a class of compounds where the adamantoyl group is known to generally confer significant CB2 receptor selectivity, though the specific pharmacological profile, including binding affinity (Ki) and efficacy at CB1 and CB2 receptors, for this particular azepane isomer is a subject of ongoing research . In research settings, synthetic cannabinoid isomers like this one are of significant interest for studying structure-activity relationships (SAR) to understand how subtle structural changes impact receptor binding and functional activity . A primary application of this compound is in forensic toxicology and analytical chemistry, where it is used as a reference standard. Its availability allows for the development and validation of analytical methods, facilitating the identification and quantification of the substance in various matrices using techniques such as liquid chromatography–tandem mass spectrometry (LC-MS/MS) . Metabolism studies on related synthetic cannabinoids suggest that compounds like the this compound are likely subject to rapid and extensive metabolism in biological systems; potential metabolic pathways include demethylation, dihydrodiol formation, and hydroxylation . Researchers must handle this material with appropriate precautions. This compound is strictly for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. It is imperative to consult safety data sheets and adhere to all local, state, and national regulations regarding the handling and storage of such compounds.

Properties

Molecular Formula

C26H34N2O

Molecular Weight

390.6

InChI

InChI=1S/C26H34N2O/c1-27-9-5-4-6-21(16-27)28-17-23(22-7-2-3-8-24(22)28)25(29)26-13-18-10-19(14-26)12-20(11-18)15-26/h2-3,7-8,17-21H,4-6,9-16H2,1H3/t18-,19+,20-,21?,26?

InChI Key

HSCSEKGAOWTVDH-IYINYKJGSA-N

SMILES

O=C(C12C[C@H]3C[C@H](C[C@@H](C2)C3)C1)C4=CN(C5CCCCN(C)C5)C6=C4C=CC=C6

Synonyms

(3,5,7)-adamantan-1-yl(1-(1-methylazepan-3-yl)-1H-indol-3-yl)methanone

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

AM1248 azepane isomer is primarily studied for its cannabinoid receptor activity . Research indicates that it acts on the central nervous system by mimicking the effects of naturally occurring cannabinoids.

Cannabimimetic Activity

Studies have demonstrated that AM1248 displays cannabimimetic properties, which means it can produce effects similar to those of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The compound has been evaluated for:

  • Hypothermic Effects : In experimental settings, AM1248 exhibited reduced hypothermic activity compared to traditional cannabinoids like THC, suggesting potential for lower toxicity profiles .
  • Toxicological Assessments : As a synthetic cannabinoid, AM1248 has been involved in various toxicity reports, with significant cases documented across the United States. These assessments are crucial for understanding the risks associated with its use .

Forensic Applications

The forensic application of this compound is significant due to its classification as a new psychoactive substance. It is often included in drug screening tests and toxicology reports.

Detection and Analysis

  • Analytical Techniques : Various methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to detect AM1248 in biological samples. Studies have shown that effective extraction and chromatographic analysis methods can reliably identify NPS in hair and other matrices .
  • Forensic Standards : AM1248 is used as a reference material for developing standard operating procedures in forensic laboratories to ensure accurate identification and quantification of synthetic cannabinoids .

Case Studies

Several case studies highlight the implications of this compound in real-world scenarios:

  • Synthetic Cannabinoid Toxicity Reports : A review indicated over 1000 cases of synthetic cannabinoid-induced toxicity linked to compounds like AM1248 between 2010 and 2013. These reports emphasize the need for ongoing surveillance and research into the health impacts of such substances .
  • Hair Analysis Studies : Research conducted on hair samples revealed the presence of AM1248 among other synthetic cannabinoids, showcasing its prevalence in drug abuse cases .

Comparison with Similar Compounds

Structural Differentiation

AM1248 azepane isomer shares a core naphthoylindole structure with compounds like AM-1220 and AM2233. Key differences lie in the heterocyclic substituent:

Compound Heterocyclic Substituent Ring Size Molecular Formula Key Reference
AM1248 azepane iso Azepane (N-methyl) 7-membered C26H26N2O
AM-1220 Piperidine (N-methyl) 6-membered C26H26N2O
AM2233 azepane iso Azepane (N-methyl) 7-membered Not explicitly stated

Key Findings :

  • Isosteric replacement (azepane vs.

Analytical Differentiation

Advanced techniques are required to distinguish AM1248 from its isomers:

Method Utility for Differentiation Example Study Outcome
GC/IR Spectroscopy Provides unique infrared spectra for regioisomers Distinguished 2,5-DMPEA from other isomers
NMR Spectroscopy Resolves structural differences in heterocyclic substituents Confirmed AM-1220 and its azepane isomer
LC-HR-MS/MS Detects subtle fragmentation patterns Identified isobaric substances in mixtures

Challenges :

  • GC-MS alone cannot differentiate AM1248 from AM-1220 due to identical fragmentation patterns .
  • Co-elution in herbal mixtures necessitates orthogonal methods (e.g., NMR) for unambiguous identification .

Pharmacological and Toxicological Profiles

Receptor Binding and Activity

  • CB1/CB2 Affinity : Azepane isomers generally exhibit comparable or slightly reduced binding affinity relative to piperidine-based analogs, likely due to steric effects .
  • Functional Selectivity : Structural modifications influence efficacy (e.g., partial vs. full agonism), though this requires further study for AM1246.

Regulatory and Handling Considerations

  • Storage : Store in sealed containers at cool temperatures (<25°C) with ventilation .
  • Disposal : Classified as hazardous waste; incineration recommended .
  • Transport : Classified under UN1230 (flammable liquids, Packing Group II) for AM2233; AM1248 likely falls under similar regulations .

Preparation Methods

Key Reaction Steps and Precursors

The synthesis of this compound involves two primary steps: (1) functionalization of the indole core and (2) introduction of the adamantane and azepane groups.

Indole Alkylation

The indole nitrogen is alkylated with a precursor containing the azepane ring. For example, 1-(1-methylazepan-3-yl)methanamine may serve as the alkylating agent. This step typically employs a nucleophilic substitution reaction under basic conditions, such as using sodium hydride (NaH) in anhydrous dimethylformamide (DMF).

Acylation with Adamantane Carbonyl Chloride

The alkylated indole intermediate undergoes acylation with 1-adamantanoyl chloride in the presence of a Lewis acid catalyst, such as dimethylaluminum chloride (Me₂AlCl). This Friedel-Crafts acylation attaches the adamantane group to the indole’s 3-position.

Representative Reaction Scheme:

  • Alkylation:
    Indole+1-(1-methylazepan-3-yl)methyl chlorideNaH, DMFN-alkylated indole\text{Indole} + \text{1-(1-methylazepan-3-yl)methyl chloride} \xrightarrow{\text{NaH, DMF}} \text{N-alkylated indole}

  • Acylation:
    N-alkylated indole+1-adamantanoyl chlorideMe₂AlClAM1248 azepane isomer\text{N-alkylated indole} + \text{1-adamantanoyl chloride} \xrightarrow{\text{Me₂AlCl}} \text{this compound}

Byproduct Formation and Isomerization

The azepane isomer is frequently identified as a byproduct in the synthesis of piperidine-containing analogs like AM1248. Gas chromatography/mass spectrometry (GC/MS) analyses reveal that the isomer forms due to ring expansion during alkylation. For instance, under elevated temperatures or prolonged reaction times, the six-membered piperidine ring may expand to a seven-membered azepane structure, yielding the isomer.

Critical Factors Influencing Isomerization:

  • Temperature: Higher temperatures (>100°C) favor ring expansion.

  • Catalyst Choice: Bronsted acids (e.g., HCl) may accelerate isomerization.

  • Reaction Duration: Extended reaction times increase isomer yield.

Optimization of Synthesis Conditions

Solvent and Catalyst Systems

Studies on analogous adamantane-derived cannabinoids highlight the role of solvent polarity and catalyst selection in minimizing byproducts. For example:

ParameterOptimal ConditionEffect on Isomer Yield
Solvent Anhydrous dichloromethaneReduces side reactions
Catalyst Me₂AlClEnhances acylation
Reaction Time 2–4 hoursLimits isomerization

Data adapted from.

Purification Techniques

Crude reaction mixtures containing the azepane isomer require advanced purification methods:

  • Flash Chromatography: Silica gel columns with ethyl acetate/hexane gradients (20–50% ethyl acetate) resolve the isomer from the parent compound.

  • Recrystallization: Methanol or isopropanol yields high-purity crystals (melting point: 143–145°C).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) key signals:

  • Adamantane protons: δ 1.6–2.1 ppm (multiplet, 15H).

  • Azepane ring protons: δ 2.3–3.1 ppm (N-methyl singlet at δ 2.9 ppm).

  • Indole aromatic protons: δ 7.2–7.8 ppm (multiplet, 4H).

Gas Chromatography/Mass Spectrometry (GC/MS)

  • Retention Time: 24.019 min (AM1248) vs. 24.114 min (azepane isomer).

  • Mass Fragments: m/z 390 (M⁺), 214 (adamantane fragment), 176 (azepane fragment).

Infrared (FTIR) Spectroscopy

  • Key Bands: 1650 cm⁻¹ (C=O stretch), 2900 cm⁻¹ (C-H adamantane), 3100 cm⁻¹ (aromatic C-H) .

Q & A

Basic: What are the recommended methods for synthesizing AM1248 azepane isomer and ensuring structural fidelity?

Answer:
Synthesis of this compound requires a multi-step approach:

  • Step 1: Molecular Design – Use optimization-based frameworks like OptCAMD to generate feasible molecular groups and predict isomer stability .
  • Step 2: Isomer Generation – Employ SMILES-based strategies to systematically generate all possible isomers, followed by quantum mechanical calculations (e.g., DFT) to verify energy minima .
  • Step 3: Analytical Validation – Confirm structural fidelity using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS). Cross-reference with forensic databases for synthetic cannabinoid analogs .

Basic: How can researchers differentiate this compound from its structural analogs using spectroscopic techniques?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Optimize temperature gradients to exploit retention time differences between isomers. Use selective ion monitoring (SIM) for fragment ions unique to the azepane ring (e.g., m/z 98) .
  • Liquid Chromatography-Ion Mobility Spectrometry (LC-IMS-TOF): Leverage collision cross-section (CCS) values to resolve co-eluting isomers. Real-time IMS data provides distinct drift time profiles for azepane vs. non-azepane derivatives .

Advanced: What experimental strategies are employed to investigate dynamic interconversion between this compound and its analogs?

Answer:

  • Real-Time Ion Mobility Spectrometry: Deploy TOFWERK Vocus CI-IMS-TOF to monitor isomer populations at millisecond timescales, capturing transient intermediates during interconversion .
  • Chemometric Analysis: Apply multivariate curve resolution (MCR) to deconvolute overlapping chromatographic peaks and quantify isomer ratios .
  • Kinetic Studies: Use variable-temperature NMR to measure activation energy barriers for interconversion pathways .

Advanced: How should researchers address discrepancies in pharmacological data between this compound and its isomers?

Answer:

  • Tandem Mass Spectrometry (MS/MS): Compare fragmentation patterns to confirm isomer identity and rule out impurities .
  • In Vitro Binding Assays: Use radiolabeled cannabinoid receptors (CB1/CB2) to quantify binding affinities. Replicate assays under standardized conditions (pH, temperature) to minimize variability .
  • Data Normalization: Apply bioinformatics tools (e.g., GraphPad Prism) to harmonize dose-response curves across studies and identify outliers .

Safety: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

  • Storage: Keep in airtight containers at –20°C in a ventilated, explosion-proof freezer. Avoid proximity to ignition sources (flash point: ~9.7°C) .
  • Personal Protective Equipment (PPE): Use nitrile gloves (tested for methanol resistance) and explosion-proof ventilation systems. Avoid skin/eye contact due to CNS toxicity .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under OSHA guidelines .

Data Integration: How can Iso-Seq data be integrated with other omics data to study this compound's effects?

Answer:

  • Multi-Omics Workflow: Combine Iso-Seq (for full-length transcript isoforms) with RNA-Seq (for expression quantification) and proteomics (for protein abundance). Use tools like SQANTI3 for isoform annotation .
  • Pathway Enrichment: Apply DAVID or Reactome to link differentially expressed isoforms with cannabinoid signaling pathways. Cross-validate with metabolomics data to identify downstream metabolites .

Advanced: Compare the efficiency of gas chromatography (GC) vs. ion mobility spectrometry (IMS) in separating AM1248 azepane isomers.

Answer:

  • GC: Achieves baseline separation but requires long runtimes (~30–60 minutes) and optimized temperature programs. Limited to volatile analogs .
  • IMS-TOF: Resolves isomers in <1 minute with CCS-based differentiation. Ideal for real-time monitoring and high-throughput screens. However, requires calibration with known CCS standards .
  • Hybrid Approach: Couple GC with IMS-TOF for orthogonal separation, enhancing resolution for complex mixtures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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AM1248 azepane isomer
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